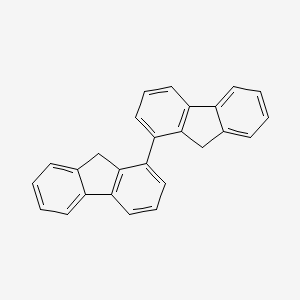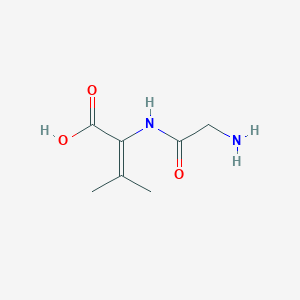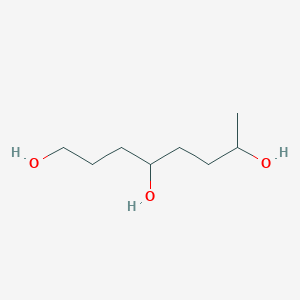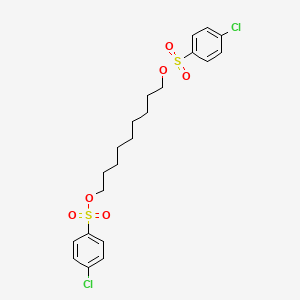
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) is an organic compound with the molecular formula C21H26Cl2O6S2 It is a bis-sulfonate ester derived from nonane and 4-chlorobenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of nonane-1,9-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Nonane-1,9-diol+24-chlorobenzenesulfonyl chloride→Nonane-1,9-diyl bis(4-chlorobenzenesulfonate)+2HCl
Industrial Production Methods
Industrial production methods for nonane-1,9-diyl bis(4-chlorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: The compound can be reduced to form nonane-1,9-diol and 4-chlorobenzenesulfonate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Various substituted nonane derivatives.
Hydrolysis: Nonane-1,9-diol and 4-chlorobenzenesulfonic acid.
Reduction: Nonane-1,9-diol and 4-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted nonane derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of nonane-1,9-diyl bis(4-chlorobenzenesulfonate) involves its ability to undergo nucleophilic substitution reactions. The sulfonate groups act as good leaving groups, allowing nucleophiles to attack the carbon atoms of the nonane backbone. This property makes it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Nonane-1,9-diyl bis(4-chlorobenzenesulfonate) can be compared with other similar compounds such as:
Nonane-1,9-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Decane-1,10-diyl bis(4-chlorobenzenesulfonate): Similar structure but with a longer carbon chain.
Nonane-1,9-diyl bis(4-bromobenzenesulfonate): Similar structure but with bromine atoms instead of chlorine.
Eigenschaften
CAS-Nummer |
6634-73-7 |
|---|---|
Molekularformel |
C21H26Cl2O6S2 |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)sulfonyloxynonyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C21H26Cl2O6S2/c22-18-8-12-20(13-9-18)30(24,25)28-16-6-4-2-1-3-5-7-17-29-31(26,27)21-14-10-19(23)11-15-21/h8-15H,1-7,16-17H2 |
InChI-Schlüssel |
KFYBEHHRANYBGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


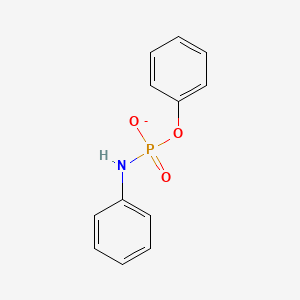
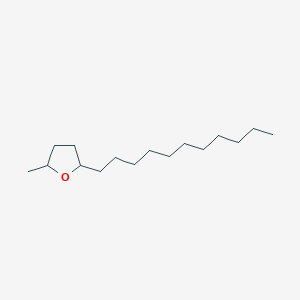


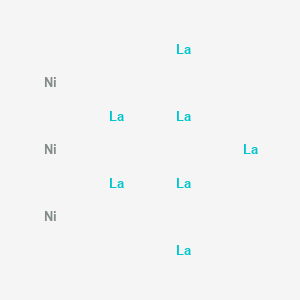
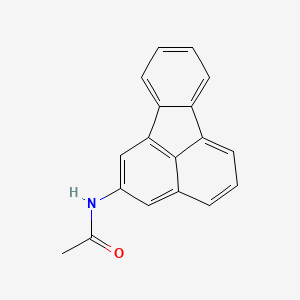
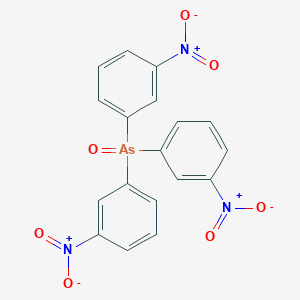

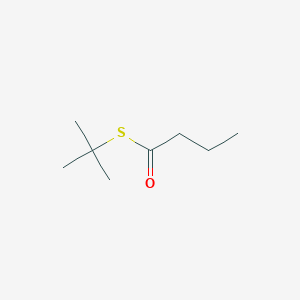
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)

